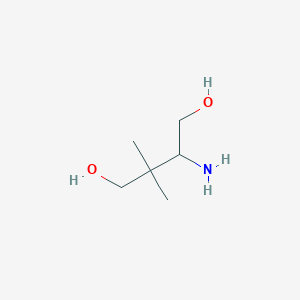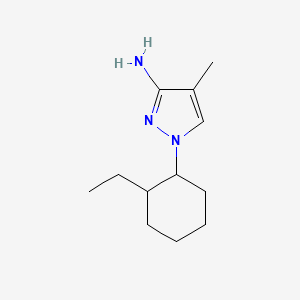
1-(2-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C15H24
It belongs to the class of pyrazole derivatives and contains both cyclohexane and pyrazole moieties. The compound’s systematic name reflects its substituents: 1-(2-ethylcyclohexyl) indicates the cyclohexane ring, while 4-methyl-1H-pyrazol-3-amine refers to the pyrazole ring with an amino group at position 3.
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the reaction of 2-ethylcyclohexanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with an acid catalyst. Industrial production methods may involve modifications to improve yield and scalability .
Chemical Reactions Analysis
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Here are some notable reactions:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction of the pyrazole ring may lead to the formation of amines or other derivatives.
Substitution: Substituents on the cyclohexane ring can be modified through substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine finds applications in several fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: The compound could serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific interactions with biological targets. It might modulate enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-6-4-5-7-11(10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
VMJCVIJODSUMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C=C(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

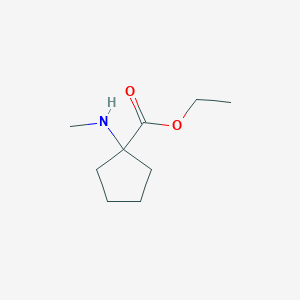
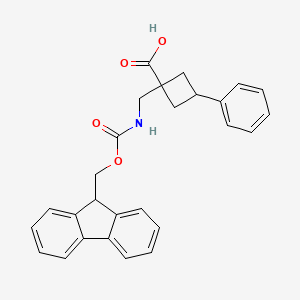
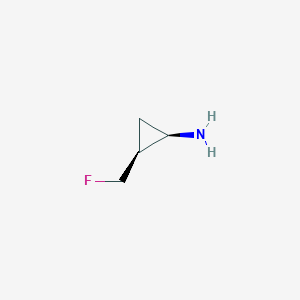
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
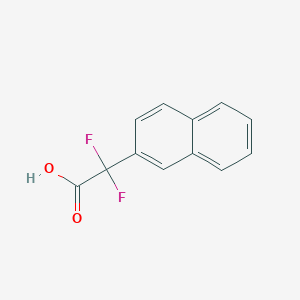
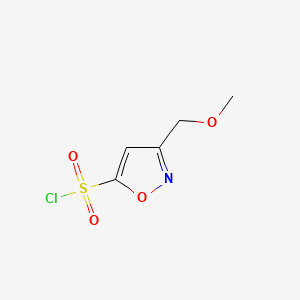

![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)

